3',4'-Dimethoxychalcone

Übersicht

Beschreibung

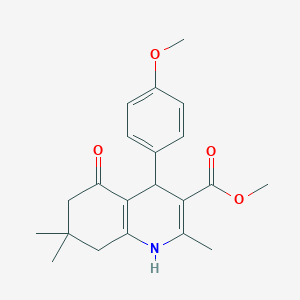

3’,4’-Dimethoxychalcone is a chemical compound belonging to the chalcone family, characterized by the presence of two methoxy groups attached to the aromatic rings. Chalcones are a type of natural phenolic compound found in various plants and are known for their diverse biological activities. 3’,4’-Dimethoxychalcone has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Biochemische Analyse

Biochemical Properties

3’,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, primarily as an inducer of autophagy. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance the activity of transcription factor EB (TFEB) and E3 (TFE3), which are pivotal in autophagy regulation . Additionally, 3’,4’-Dimethoxychalcone interacts with the AMPK-TRPML1-calcineurin signaling pathway, further promoting autophagy . These interactions underscore its potential in modulating cellular homeostasis and stress responses.

Cellular Effects

3’,4’-Dimethoxychalcone exerts significant effects on various cell types and cellular processes. It induces autophagy in endothelial, myocardial, and myeloid/macrophagic cells, as evidenced by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis by promoting autophagy . Furthermore, 3’,4’-Dimethoxychalcone enhances TFEB-mediated autophagy, alleviating pyroptosis and necroptosis after spinal cord injury .

Molecular Mechanism

At the molecular level, 3’,4’-Dimethoxychalcone exerts its effects through several mechanisms. It binds to and activates TFEB, leading to increased autophagy and lysosomal biogenesis . This activation is mediated through the AMPK-TRPML1-calcineurin signaling pathway . Additionally, 3’,4’-Dimethoxychalcone inhibits pyroptosis and necroptosis by enhancing autophagy, thereby providing neuroprotective effects after spinal cord injury . These molecular interactions highlight its potential as a therapeutic agent in various pathological conditions.

Temporal Effects in Laboratory Settings

The effects of 3’,4’-Dimethoxychalcone have been studied over time in laboratory settings. It has been observed that the compound maintains its stability and efficacy in inducing autophagy over extended periods . In in vitro and in vivo studies, 3’,4’-Dimethoxychalcone has shown long-term benefits, such as reducing atherosclerotic lesions and promoting functional recovery after spinal cord injury . These findings suggest that 3’,4’-Dimethoxychalcone has a sustained impact on cellular function and health.

Dosage Effects in Animal Models

The effects of 3’,4’-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, intraperitoneal injections of 3’,4’-Dimethoxychalcone significantly reduced the number of atherosclerotic lesions in a dose-dependent manner . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications . These studies highlight the importance of determining the appropriate dosage to maximize the benefits while minimizing risks.

Metabolic Pathways

3’,4’-Dimethoxychalcone is involved in several metabolic pathways, primarily through its role in autophagy. It interacts with enzymes and cofactors involved in the AMPK-TRPML1-calcineurin signaling pathway, promoting autophagy and lysosomal biogenesis . This interaction enhances the degradation of dispensable and potentially harmful cellular components, thereby maintaining cellular homeostasis . The compound’s influence on metabolic flux and metabolite levels further underscores its potential in therapeutic applications.

Transport and Distribution

Within cells and tissues, 3’,4’-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, its interaction with the AMPK-TRPML1-calcineurin signaling pathway aids in its distribution to lysosomes, where it exerts its autophagy-inducing effects . These interactions are crucial for its therapeutic efficacy and cellular function.

Subcellular Localization

3’,4’-Dimethoxychalcone exhibits specific subcellular localization, primarily within lysosomes. It induces the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm, indicating its role in autophagy . Additionally, it promotes the nuclear translocation of TFEB, further enhancing autophagy and lysosomal biogenesis . These localization patterns are essential for its activity and function in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:

Reactants: 3,4-dimethoxybenzaldehyde and acetophenone

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final chalcone product .

Industrial Production Methods: In an industrial setting, the synthesis of 3’,4’-Dimethoxychalcone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 3’,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or dihydrochalcones.

Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Epoxides or dihydrochalcones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential anticancer effects, particularly in inducing apoptosis and inhibiting cell proliferation in cancer cells.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .

Wirkmechanismus

The mechanism of action of 3’,4’-Dimethoxychalcone involves multiple molecular targets and pathways:

Autophagy Induction: The compound enhances autophagy by promoting the activity of transcription factor EB (TFEB), leading to lysosomal biogenesis and degradation of cellular debris.

Anti-inflammatory Effects: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Vergleich Mit ähnlichen Verbindungen

3’,4’-Dimethoxychalcone can be compared with other chalcones and methoxy-substituted chalcones:

4,4’-Dimethoxychalcone: Similar structure but with methoxy groups at different positions, exhibiting different biological activities.

2’,4’-Dimethoxychalcone: Another methoxy-substituted chalcone with distinct pharmacological properties.

4-Hydroxy-3,4’-dimethoxychalcone: Combines methoxy and hydroxy groups, showing unique antioxidant and anti-inflammatory effects

Uniqueness: 3’,4’-Dimethoxychalcone stands out due to its potent autophagy-inducing activity and broad spectrum of biological effects, making it a promising candidate for therapeutic applications .

Eigenschaften

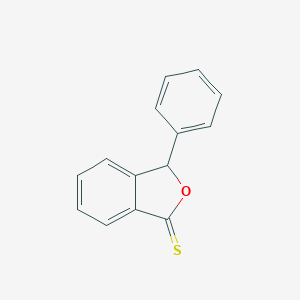

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDWUHRZBILKP-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3',4'-Dimethoxychalcone?

A1: this compound has the molecular formula C17H16O3 and a molecular weight of 268.3 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound. These techniques include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, helping to confirm its structure. []

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. []

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, offering information about its electronic structure and potential chromophores. []

Q3: Has this compound been isolated from any natural sources?

A3: Yes, this compound has been isolated and identified in several plant species. These include:

- Brassica rapa L. ‘hidabeni’ []: This variety of turnip, known as 'hidabeni,' contains 4′-O-β-d-glucopyranosyl-3′,4-dimethoxychalcone, a glycosylated derivative of this compound.

- Docynia indica (Wall.) Decne. []: This medicinal plant, found in Vietnam, contains 2′,6′-dihydroxy 3′,4′-dimethoxychalcone in its fruits.

Q4: Does this compound exhibit any notable biological activities?

A4: Research indicates that this compound and its derivatives demonstrate several intriguing biological activities:

- Anti-inflammatory effects: Studies suggest that 4-dimethylamino-3′,4′-dimethoxychalcone, a derivative of this compound, can downregulate iNOS expression, a key enzyme involved in inflammation. []

- Neurite outgrowth promotion: 4′-O-β-d-Glucopyranosyl-3′,4-dimethoxychalcone, isolated from Brassica rapa L. ‘hidabeni’, has shown the potential to promote neurite outgrowth in PC12 cells, a model system used to study neuronal differentiation. [] This activity was further enhanced by pretreatment with a p38MAPK inhibitor, suggesting a possible mechanism of action.

Q5: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies focusing solely on this compound might be limited, researchers have explored the SAR of chalcones, the broader class of compounds to which this compound belongs. [, , ] These studies highlight the impact of substituent modifications on the aromatic rings on various biological activities, such as antioxidant and anti-inflammatory effects. Understanding the SAR of chalcones helps researchers design and synthesize derivatives with improved potency and selectivity for specific therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)

![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)

![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)